![molecular formula C14H9FO4 B1422171 2-(4-Carboxyphenyl)-4-fluorobenzoic acid CAS No. 1261931-01-4](/img/structure/B1422171.png)
2-(4-Carboxyphenyl)-4-fluorobenzoic acid
Overview
Description
“2-(4-Carboxyphenyl)-4-fluorobenzoic acid” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “phenyl” in its name, and the “carboxy” and “fluoro” terms suggest the presence of carboxyl and fluorine groups .
Synthesis Analysis
While specific synthesis methods for “2-(4-Carboxyphenyl)-4-fluorobenzoic acid” were not found, related compounds such as tetrakis (4-carboxyphenyl) porphyrin have been synthesized and characterized by IR, proton NMR, and mass spectroscopy .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Carboxyphenyl)-4-fluorobenzoic acid” were not found, related compounds like 4-Carboxyphenylboronic acid have been used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury, and functionalization of poly-SiNW for detection of dopamine .
Scientific Research Applications
Diagnostic and Therapeutic Agents
Carboxyphenyl compounds, such as Tetra(4-carboxyphenyl) porphyrin (TCPP) , are commonly used in the synthesis of porphyrin-based metal–organic frameworks (PMOFs). These PMOFs have diagnostic and therapeutic applications, particularly in the field of oncology where they can be used for tumor imaging and targeted drug delivery .
Photophysical Research
Derivatives of tetrakis(4-carboxyphenyl) porphyrin have been synthesized and characterized for their photophysical properties. These studies are crucial for understanding the behavior of these compounds under various light conditions, which has implications for their use in solar energy conversion and organic electronics .
CO2 Adsorption
Compounds like 2,4,6-Tris(4-carboxyphenyl)aniline have been used to form metal-organic frameworks (MOFs) with potential usage in CO2 adsorption. This application is particularly relevant for environmental research focusing on carbon capture and storage to mitigate climate change.
Future Directions
properties
IUPAC Name |
2-(4-carboxyphenyl)-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMDALQCHUWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689916 | |
Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Carboxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261931-01-4 | |
Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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